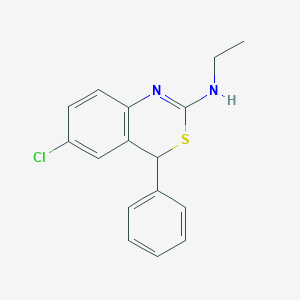
Etasuline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etasuline is a chemical compound that has gained attention in scientific research for its potential use in treating various diseases. It is a member of the benzodiazepine family and has been shown to have a unique mechanism of action compared to other benzodiazepines. In
Applications De Recherche Scientifique
Etasuline has shown potential in treating various diseases, including anxiety, depression, and epilepsy. It has been shown to have a unique mechanism of action that targets specific receptors in the brain, leading to its potential use as a therapeutic agent.
Mécanisme D'action
Etasuline acts on the GABA-A receptor, specifically the α2 and α3 subunits. It enhances the binding of GABA to these receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a calming effect on the brain.
Effets Biochimiques Et Physiologiques
Etasuline has been shown to increase GABA binding to the α2 and α3 subunits of the GABA-A receptor. This leads to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in a decrease in neuronal excitability. Etasuline has also been shown to have anxiolytic, sedative, and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Etasuline has several advantages for lab experiments, including its unique mechanism of action and potential use in treating various diseases. However, its limitations include its low solubility and potential for toxicity at high doses.
Orientations Futures
There are several future directions for etasuline research, including its potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of etasuline. Finally, the development of more efficient synthesis methods for etasuline could lead to increased availability and lower costs for researchers.
In conclusion, etasuline is a promising compound with potential use in treating various neurological disorders. Its unique mechanism of action and biochemical effects make it a valuable tool in scientific research. Further studies are needed to fully understand its potential and limitations.
Méthodes De Synthèse
Etasuline is synthesized by reacting o-phenylenediamine with 2-chloro-5-nitrobenzophenone in the presence of a base and a solvent. The resulting product is then purified through recrystallization. This synthesis method has been optimized to increase yield and purity of etasuline.
Propriétés
Numéro CAS |
16781-39-8 |
|---|---|
Nom du produit |
Etasuline |
Formule moléculaire |
C16H15ClN2S |
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzothiazin-2-imine |
InChI |
InChI=1S/C16H15ClN2S/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |
Clé InChI |
ZGOWZGZRTGGMMM-UHFFFAOYSA-N |
SMILES isomérique |
CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
SMILES canonique |
CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



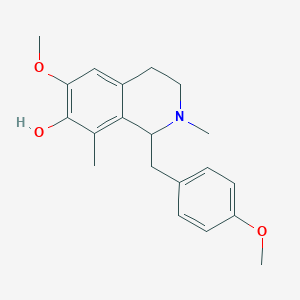
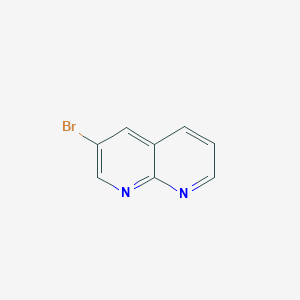
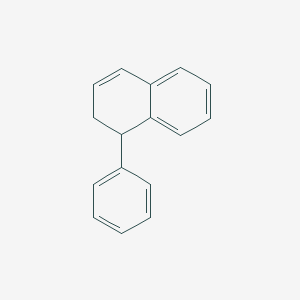
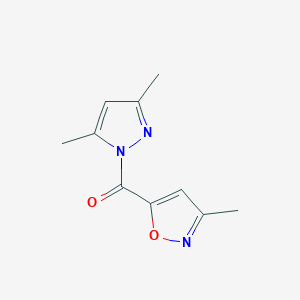
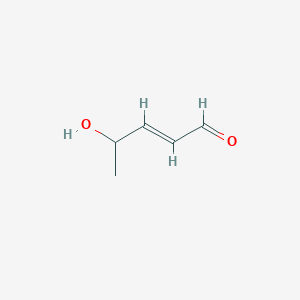
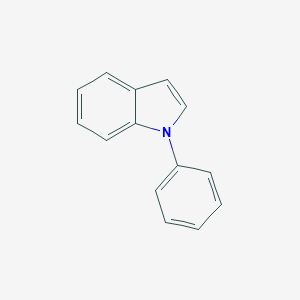
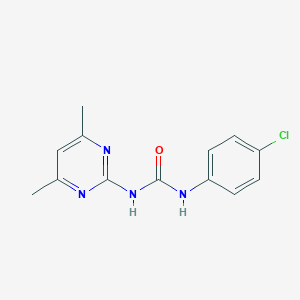
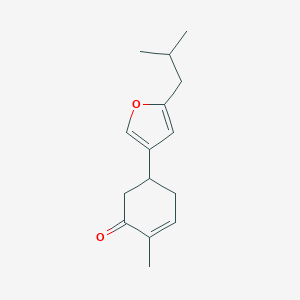
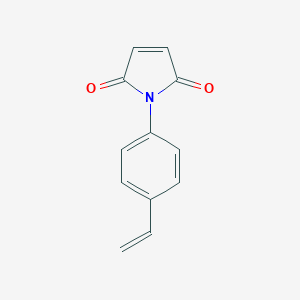
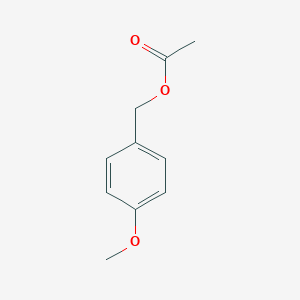
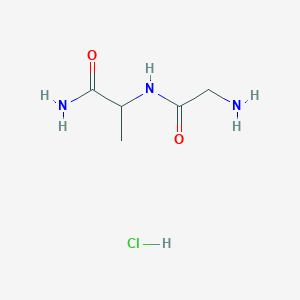
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
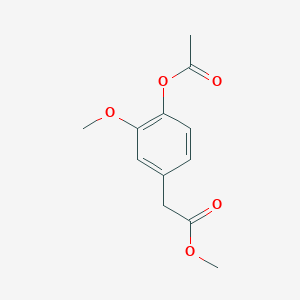
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)